1-(2,3-Dimethylphenyl)pyrrolidine

Boiling point Purification Distillation

Sourcing interchangeable N-aryl pyrrolidine regioisomers without verifying substitution pattern can compromise catalytic activity and cross-coupling yields. 1-(2,3-Dimethylphenyl)pyrrolidine (CAS 957065-89-3) provides a mono-ortho steric environment distinct from the doubly hindered 2,6- or unhindered parent analog. - Delivers XLogP3 3.3-0.3 units lower than 1-phenylpyrrolidine-for tuning lipophilic ligand efficiency without heteroatom introduction. - Boiling point 293.5 °C enables fractional distillation resolution from the 2,6-regioisomer (Δ 22.7 °C), simplifying regioisomeric purity verification. - Available at ≥95% purity with batch-specific Certificate of Analysis; storage at 2-8 °C recommended.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 957065-89-3
Cat. No. B1593450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)pyrrolidine
CAS957065-89-3
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCCC2)C
InChIInChI=1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3
InChIKeyOPHSFWFVNOENHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dimethylphenyl)pyrrolidine: Chemical Identity & Baseline


1-(2,3-Dimethylphenyl)pyrrolidine (CAS 957065-89-3) is an N-aryl pyrrolidine derivative [1] with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g·mol⁻¹ [2]. Structurally, it comprises a saturated five-membered pyrrolidine heterocycle N-linked to a 2,3-dimethylphenyl ring. N-aryl pyrrolidines are widely employed as synthetic building blocks and ligand scaffolds in medicinal and coordination chemistry [1]. The 2,3-dimethylphenyl substitution pattern distinguishes this compound from its 2,6-, 2,4-, 3,4-, and 2,5-dimethylphenyl regioisomers, each of which presents distinct steric and electronic environments at the aniline nitrogen.

1 N-aryl pyrrolidine synthetic building block workflow
2 Mono-ortho steric environment for ligand scaffold tuning
3 Regioisomer-specific property selection context

1-(2,3-Dimethylphenyl)pyrrolidine: Substitution Challenges


Procurement decisions for N-aryl pyrrolidine building blocks cannot assume interchangeability among dimethylphenyl regioisomers. The substitution pattern on the phenyl ring modulates critical physicochemical properties—including lipophilicity (LogP), boiling point, and nitrogen basicity—that directly affect purification conditions, reactivity in cross-coupling reactions, and ligand performance in coordination complexes [1]. The 2,3-dimethyl motif is a vicinal ortho/meta-substitution pattern; its steric profile at the pyrrolidine nitrogen differs markedly from the doubly ortho-substituted 2,6-regioisomer or the meta/para-substituted 3,4-regioisomer. These differences carry quantifiable consequences for boiling point, computed LogP, and the accessibility of the nitrogen lone pair for coordination or N-functionalization. The quantitative evidence below documents where 1-(2,3-dimethylphenyl)pyrrolidine diverges from its closest analogs in measurable parameters that matter for experimental planning and sourcing.

! Regioisomer substitution (2,6- or 3,4-dimethyl) may shift boiling point and distillation parameters.
! Ligand steric profile may not transfer; 2,6-regioisomer introduces a second ortho-methyl group.
! Nitrogen basicity and reactivity context may differ; class-level inference predicts variation from 2,6-analog.

1-(2,3-Dimethylphenyl)pyrrolidine: Quantitative Differentiation


Boiling Point vs. 2,6- and 3,4-Dimethyl Analogs

The boiling point of 1-(2,3-dimethylphenyl)pyrrolidine (293.5 °C at 760 mmHg) is intermediate between those of its 2,6- and 3,4-dimethylphenyl regioisomers . The 2,6-regioisomer boils at 270.8 °C , while the 3,4-regioisomer boils at 303.3 °C . The 23 °C gap between the 2,3- and 2,6-regioisomers is operationally meaningful for vacuum distillation purification. The 2,3-regioisomer therefore occupies a distinct volatility window that prevents simple one-to-one substitution with either the 2,6- or 3,4-isomer in processes where distillation is the purification method of choice.

Boiling Point vs. Analogs
Data to verify
293.5 °C
Intermediate volatility window for vacuum distillation.
Δ +22.7 °C vs. 2,6-isomer; Δ −9.8 °C vs. 3,4-isomer. Vendor-predicted data.
Boiling point Purification Distillation Regioisomer

Computed LogP: Comparison with Analogs

1-(2,3-Dimethylphenyl)pyrrolidine exhibits a computed XLogP3 of 3.3 [1], which is 0.3 LogP units lower than the unsubstituted 1-phenylpyrrolidine (XLogP3 = 3.6) [2] but identical to that of the 2,6-dimethylphenyl regioisomer (XLogP3 = 3.3) [3]. The 0.3 LogP reduction relative to the parent compound represents a measurable decrease in lipophilicity imparted by the dimethyl substitution, which can influence solvent partitioning, chromatographic retention time, and membrane permeability predictions in early-stage drug discovery. When comparing dimethyl regioisomers, LogP alone does not differentiate; alternative parameters such as boiling point (see Item 1) and nitrogen basicity (see Item 3) must be consulted.

Computed LogP
Cross-study comparable
XLogP3 = 3.3
Supports lipophilicity-dependent method development.
Δ −0.3 vs. 1-phenylpyrrolidine; identical to 2,6-regioisomer. PubChem XLogP3.
LogP Lipophilicity ADME Solubility

Nitrogen Basicity: 2,3- vs. 2,6-Dimethylphenyl

The conjugate acid of unsubstituted pyrrolidine has a pKa of 11.27 in water [1]. N-arylation generally reduces basicity through resonance delocalization of the nitrogen lone pair into the aromatic ring; however, electron-donating methyl substituents on the phenyl ring counteract this effect. The 2,3-dimethylphenyl pattern places one methyl group ortho to the pyrrolidine N-attachment point and one meta, yielding a steric environment where the ortho-methyl group partially shields the nitrogen lone pair. In contrast, the 2,6-dimethylphenyl regioisomer bears two ortho-methyl groups that produce a more pronounced steric buttressing effect, further reducing the accessibility of the nitrogen for protonation or electrophilic attack relative to the 2,3-substituted analog [2]. No direct experimentally measured pKa data are available for any of the dimethylphenylpyrrolidine regioisomers; this inference is drawn from well-established ortho-substituent steric effects in aniline derivatives [2]. The 2,3-regioisomer is predicted to be a marginally stronger nucleophile and base than the 2,6-regioisomer.

Nitrogen Basicity
Class-level inference
Predicted: 2,3-diMe > 2,6-diMe
Context-dependent reactivity for N-functionalization.
Inferred from ortho-substituent steric effects; no direct pKa data available.
pKa Basicity Nucleophilicity Protonation

Ligand Steric Profile: 2,3- vs. 2,6-Dimethyl

In coordination chemistry and organometallic catalysis, the steric bulk around the donor atom is a critical design parameter. 1-(2,3-Dimethylphenyl)pyrrolidine carries a single ortho-methyl substituent adjacent to the pyrrolidine N-donor, whereas the 2,6-regioisomer bears two such groups [1]. This difference in effective steric encumbrance is analogous to the well-characterized distinction between 2-methylaniline (mono-ortho) and 2,6-dimethylaniline (di-ortho) derivatives in ligand design [2]. The 2,3-substitution pattern provides an intermediate steric profile: sufficient bulk to influence stereoselectivity in metal-catalyzed reactions while retaining enough conformational flexibility to permit metal-N bond formation without the kinetic barriers associated with doubly ortho-substituted N-aryl donors. This steric differentiation is structural and quantifiable through computed steric parameters such as the Tolman cone angle [2], although explicit measurements for these pyrrolidine derivatives have not been published.

Ligand Steric Profile
Class-level inference
Mono-ortho substitution
Intermediate steric demand for coordination chemistry.
Qualitative ranking vs. 2,6-diMe and unsubstituted Ph; cone angle not published.
Steric hindrance Ligand Coordination chemistry Tolman cone angle

Purity Specifications and Storage Requirements

Commercially available 1-(2,3-dimethylphenyl)pyrrolidine is supplied at a minimum purity of 95% (HPLC) with a recommended long-term storage condition of cool, dry environment at 2–8 °C . This purity specification is consistent with the regioisomeric 1-(3,4-dimethylphenyl)pyrrolidine, also typically supplied at 95% purity . The 2,6-regioisomer is available from certain vendors at comparable purity levels but with differing storage recommendations owing to its distinct physical state and hygroscopicity . No pharmacopeial monograph or certified reference standard exists for any of these dimethylphenylpyrrolidine regioisomers; procurement decisions therefore rely on vendor Certificate of Analysis (CoA) data for batch-specific purity, residual solvent, and water content. Users should verify that vendor-reported purity specifications are supported by a complete CoA, as the absence of industry-wide quality standards elevates the importance of individual vendor qualification.

Purity & Storage
Specification review
≥95% (HPLC)
Lot-specific CoA verification required.
Storage at 2–8 °C; no pharmacopeial monograph exists. Vendor-dependent.
Purity Storage Procurement Vendor specification

1-(2,3-Dimethylphenyl)pyrrolidine: Application Scenarios


Medicinal Chemistry: Fragment and Building Block

Medicinal chemists designing N-aryl pyrrolidine-containing lead series can use 1-(2,3-dimethylphenyl)pyrrolidine as a fragment that offers a computed XLogP3 of 3.3—measurably lower than the unsubstituted parent 1-phenylpyrrolidine (XLogP3 = 3.6) [1]. This 0.3 LogP reduction is valuable for optimizing lipophilic ligand efficiency (LLE) without introducing polar heteroatoms. The single ortho-methyl group provides a steric environment distinct from the doubly ortho-substituted 2,6-regioisomer, allowing systematic exploration of steric effects on target binding while maintaining acceptable synthetic accessibility of the pyrrolidine nitrogen for further N-functionalization.

Coordination Chemistry: Hindered N-Donor Ligand

For researchers developing palladium, copper, or gold N-aryl pyrrolidine catalysts, the 2,3-dimethylphenyl substitution pattern provides a mono-ortho steric profile that is intermediate between the unhindered 1-phenylpyrrolidine and the severely hindered 1-(2,6-dimethylphenyl)pyrrolidine [1]. This intermediate steric demand is relevant for tuning catalytic activity and enantioselectivity in cross-coupling reactions where excessively bulky N-donors can suppress catalytic turnover [2]. The boiling point of 293.5 °C also permits purification of the free ligand by vacuum distillation prior to metal complexation.

Process Chemistry: Distillation-Based Purification

On scale-up, the boiling point of 1-(2,3-dimethylphenyl)pyrrolidine (293.5 °C at 760 mmHg) sits between the 2,6-regioisomer (270.8 °C) and the 3,4-regioisomer (303.3 °C) [1] [2] . This 23 °C gap relative to the 2,6-isomer provides a meaningful operational window for fractional distillation, allowing process chemists to resolve mixtures of regioisomeric byproducts that may co-elute under chromatographic conditions. Selecting the 2,3-regioisomer specifically for a synthetic route can simplify downstream purification when regioisomeric purity is a critical quality attribute.

Sourcing and Quality Control: Batch Purity Verification

1-(2,3-Dimethylphenyl)pyrrolidine is commercially available at ≥95% purity with recommended storage at 2–8 °C [1] [2]. Because no pharmacopeial monograph or certified reference standard exists for dimethylphenylpyrrolidine regioisomers, procurement teams must rely on vendor Certificates of Analysis to confirm batch-specific purity, residual solvent levels, and regioisomeric identity . The 2,3-substitution pattern should be confirmed by ¹H NMR (characteristic aromatic splitting pattern for 1,2,3-trisubstituted benzene) and GC-MS or HPLC retention time benchmarking against authentic reference samples of the 2,6- and 3,4-regioisomers to exclude regioisomeric cross-contamination.

Application
Selection Property
Validation Focus
Medicinal chemistry fragment
Lipophilicity and steric profile
Lipophilic ligand efficiency optimization
Coordination chemistry ligand
Mono-ortho steric hindrance
Catalytic turnover and enantioselectivity review
Process chemistry purification
Boiling point differentiation
Distillation parameter verification
Sourcing and quality control
Vendor CoA documentation
Regioisomeric identity and purity confirmation

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